1H-Indole-2-carboxamide

Description

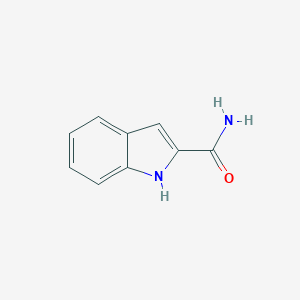

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHUJFBEFDVZPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344168 |

Source

|

| Record name | 1H-Indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-84-4 |

Source

|

| Record name | 1H-Indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1H-Indole-2-carboxamide: Core Properties and Associated Methodologies

This technical guide provides an in-depth overview of the fundamental properties of 1H-Indole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its physicochemical characteristics, established experimental protocols for its synthesis and characterization, and its role in relevant biological signaling pathways.

Core Properties of 1H-Indole-2-carboxamide

1H-Indole-2-carboxamide is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring, with a carboxamide group attached at the 2-position of the indole ring. Its core structure is a versatile starting point for the synthesis of a wide range of biologically active molecules. The fundamental properties of the parent compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1H-indole-2-carboxamide | [1][2] |

| CAS Number | 1670-84-4 | [1] |

| Molecular Formula | C₉H₈N₂O | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| Melting Point | 234.5-235.5 °C | [3] |

| Boiling Point | 225-227 °C | [2] |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)N | [1] |

| InChI | InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | [1][2] |

| InChIKey | VFHUJFBEFDVZPJ-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

The synthesis and characterization of 1H-Indole-2-carboxamide and its derivatives are crucial steps in the drug discovery process. The following sections detail common experimental methodologies.

Synthesis

The synthesis of 1H-indole-2-carboxamide derivatives is most commonly achieved through the coupling of a 1H-indole-2-carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

A general procedure involves the following steps:

-

Activation of Carboxylic Acid: The 1H-indole-2-carboxylic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an organic base, like DIPEA (N,N-Diisopropylethylamine), are added to the solution to form an activated ester.[4]

-

Amide Bond Formation: The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling agent byproducts and excess reagents. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the pure 1H-indole-2-carboxamide derivative.[5][6]

An alternative method involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine.[4][5]

Characterization

The structural confirmation and purity assessment of synthesized 1H-indole-2-carboxamide derivatives are established using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the compound. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the connectivity of atoms.[4][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition and molecular formula.[4][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group and the N-H stretch of the indole ring are typically observed.[4][7]

-

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing further confirmation of the empirical and molecular formula.[4]

-

Thin-Layer Chromatography (TLC): TLC is a qualitative method used to monitor the progress of a reaction and to assess the purity of the final product.[4]

Biological Activity and Signaling Pathways

Derivatives of 1H-indole-2-carboxamide have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects.[4][8][9] Their mechanisms of action often involve the modulation of specific signaling pathways.

Inhibition of the Akt/mTOR/NF-κB Signaling Pathway

Certain 1H-indole-2-carboxamide derivatives have demonstrated potent anticancer activity. For instance, the derivative LG25 has been shown to inhibit the growth of triple-negative breast cancer by suppressing the Akt/mTOR/NF-κB signaling pathway.[10] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by LG25 leads to G2/M cell cycle arrest and induces apoptosis in cancer cells.[10]

Allosteric Modulation of the Cannabinoid CB1 Receptor

Several 1H-indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor.[9][11] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the endogenous or exogenous ligands that bind to the orthosteric site. Depending on the specific derivative and the signaling pathway being examined, these compounds can act as either positive or negative allosteric modulators.[11] For example, some derivatives enhance the binding of CB1 agonists while decreasing G-protein coupling activity but inducing β-arrestin mediated ERK1/2 phosphorylation.[11][12]

Inhibition of the Na+/H+ Exchanger

A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against the Na+/H+ exchanger (NHE).[8] The substitution at the 2-position of the indole ring was found to be most effective for enhancing this inhibitory activity in vitro.[8] NHEs are integral membrane proteins that play a crucial role in regulating intracellular pH, cell volume, and sodium homeostasis. Their inhibition has therapeutic potential in various conditions, including cardiovascular diseases.

This guide has provided a foundational understanding of 1H-indole-2-carboxamide, from its basic chemical and physical properties to its synthesis, characterization, and involvement in significant biological pathways. The versatility of this scaffold ensures its continued importance in the field of medicinal chemistry and drug discovery.

References

- 1. 1H-Indole-2-carboxamide | C9H8N2O | CID 594832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole-2-carboxamide | 1670-84-4 [sigmaaldrich.com]

- 3. Indole-2-carboxamide | 1670-84-4 [chemicalbook.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives [zenodo.org]

- 8. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1H-Indole-2-carboxamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1H-Indole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The indole ring system is a prevalent motif in a vast array of biologically active compounds, and the carboxamide functional group at the 2-position serves as a critical handle for derivatization in drug discovery programs.[1] This document outlines the fundamental properties of 1H-Indole-2-carboxamide and details a common synthetic route with experimental protocols.

Chemical Structure and Properties

1H-Indole-2-carboxamide is an organic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring, with a carboxamide group attached to the C2 position of the indole core.

Chemical Identity:

Below is a 2D representation of the chemical structure of 1H-Indole-2-carboxamide.

References

The Emergence of 1H-Indole-2-carboxamides: A Technical Guide to a Versatile Scaffold in Drug Discovery

A deep dive into the discovery, synthesis, and therapeutic potential of 1H-Indole-2-carboxamide derivatives reveals a scaffold of significant interest in modern medicinal chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of compounds, detailing their synthesis, biological activities, and the signaling pathways they modulate.

The 1H-indole-2-carboxamide core has proven to be a privileged structure in the development of novel therapeutics, with derivatives demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential in treating a range of diseases, from infectious diseases like Chagas disease to various forms of cancer and neurological disorders. This guide will explore the key discoveries and a selection of the diverse applications of this versatile chemical scaffold.

Discovery and Therapeutic Applications

The journey of 1H-indole-2-carboxamides in drug discovery began with their identification through various screening and medicinal chemistry efforts. Initially explored for their antimicrobial properties, their potential has expanded to include a multitude of other therapeutic areas.

Antiparasitic Activity: A notable area of investigation has been the development of 1H-indole-2-carboxamides as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2][3] Phenotypic screening of compound libraries led to the identification of indole-containing hits with moderate in vitro potency against the intracellular amastigote form of the parasite.[1][2] Subsequent optimization efforts focused on improving metabolic stability and solubility to enhance in vivo efficacy.[1][3]

Anticancer Potential: A significant body of research has focused on the application of 1H-indole-2-carboxamide derivatives as anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth and survival, such as EGFR, HER2, VEGFR-2, and CDK2.[4][5] By targeting these kinases, these derivatives can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, certain derivatives have been identified as inhibitors of the androgen receptor binding function 3 (BF3), showing promise in the treatment of castration-resistant prostate cancer.[6][7] Other research has demonstrated their potential as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) for diseases like ulcerative colitis and as inhibitors of 14-3-3η protein in liver cancer.[8][9]

Neurological Applications: The versatility of the 1H-indole-2-carboxamide scaffold extends to the central nervous system. Derivatives have been synthesized and evaluated as allosteric modulators of the cannabinoid receptor 1 (CB1), a target for various neurological and psychiatric disorders.[10][11][12]

Other Therapeutic Targets: Researchers have also explored these compounds as inhibitors of the Na+/H+ exchanger, with potential applications in cardiovascular diseases.[13]

Synthetic Methodologies

The synthesis of 1H-indole-2-carboxamide derivatives typically involves the coupling of a 1H-indole-2-carboxylic acid with a desired amine. Several synthetic strategies have been employed, often utilizing standard peptide coupling reagents.

General Experimental Protocol for Amide Coupling

A common method for the synthesis of 1H-indole-2-carboxamides involves the following steps:

-

Activation of the Carboxylic Acid: The 1H-indole-2-carboxylic acid is activated to facilitate amide bond formation. This is often achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or by using coupling agents.[14]

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), to yield the final 1H-indole-2-carboxamide.[14][15]

Commonly used coupling reagents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Used in conjunction with a base like DIPEA.[15]

-

BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate): Another effective coupling reagent, often used with DIPEA.[4][5][11]

-

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole): A widely used combination for amide bond formation.[16]

-

DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine): A classic combination for esterification and amidation reactions.[17]

The choice of solvent for these reactions is typically an aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or benzene.[4][11][14]

Structure-Activity Relationships and Quantitative Data

Medicinal chemistry campaigns have systematically explored the structure-activity relationships (SAR) of 1H-indole-2-carboxamide derivatives to optimize their potency and pharmacokinetic properties. Modifications at various positions of the indole ring and on the carboxamide substituent have led to significant improvements in activity.

Anticancer Activity Data

| Compound | Target/Cell Line | IC50 / GI50 (µM) | Reference |

| 6i | MCF-7 | 6.10 ± 0.4 | |

| 6v | MCF-7 | 6.49 ± 0.3 | [18] |

| 18 | Androgen Receptor BF3 | 0.7 | [7] |

| 19 | Androgen Receptor BF3 | 0.6 | [7] |

| 20 | Androgen Receptor BF3 | 0.43 | [7] |

| Compound 4 | Protein Kinase CK2 | 14.6 | [19] |

| Va | EGFR | 0.071 ± 0.006 | [4][5] |

| Va | BRAFV600E | 0.077 (nM) | [5] |

| Va | VEGFR-2 | 2.15 (nM) | [4] |

| 5d | EGFR | 0.089 ± 0.006 | |

| 5e | CDK2 | 0.013 | [20] |

| 5h | CDK2 | 0.011 | [20] |

Anti-Trypanosoma cruzi Activity Data

| Compound | pEC50 | Reference |

| 2 | 5.7 | [1][2] |

| 3 | >6 | [1] |

| 24 | 6.5 | [1] |

| 37 | 6.9 | [1][2] |

| 56 | 6.5 | [1][2] |

Signaling Pathways

The therapeutic effects of 1H-indole-2-carboxamide derivatives are mediated through their interaction with specific signaling pathways implicated in disease progression.

Kinase Inhibition in Cancer

Many of the anticancer derivatives function by inhibiting key kinases in signaling pathways that control cell proliferation, survival, and angiogenesis.

ASK1 Signaling Pathway

In the context of inflammatory diseases, derivatives targeting ASK1 interrupt a key signaling cascade.

References

- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. indianchemicalsociety.com [indianchemicalsociety.com]

- 16. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 17. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 1H-Indole-2-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Derivatives of this core have been extensively investigated for their therapeutic potential across various disease areas, including neurological disorders, cancer, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the mechanism of action studies for 1H-indole-2-carboxamide derivatives, focusing on their interactions with key biological targets. This document summarizes quantitative data, details experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

A significant body of research has focused on 1H-indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) critically involved in numerous physiological processes. Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor, altering the affinity and/or efficacy of the endogenous ligands. This offers a more nuanced approach to receptor modulation with a potentially improved safety profile.

Mechanism of Action

1H-indole-2-carboxamide derivatives, such as the prototypical compound ORG27569, act as negative allosteric modulators (NAMs) of the CB1 receptor.[1][2] They have been shown to decrease the efficacy of CB1 agonists in signaling assays.[1][2] Some derivatives can also act as positive allosteric modulators (PAMs), enhancing the binding of orthosteric agonists.[3] The modulatory effect is highly dependent on the specific chemical substitutions on the indole-2-carboxamide scaffold.[1][2][4][5]

Quantitative Data: CB1 Allosteric Modulation

The following table summarizes the key quantitative parameters for representative 1H-indole-2-carboxamide derivatives acting on the CB1 receptor.

| Compound | Structure | KB (nM) | α Value | IC50 (nM) | Assay | Reference |

| ORG27569 (1) | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | - | - | ~790 | Calcium Mobilization | [1][2] |

| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 | - | GTPγS Binding | [4][5] |

| 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 | - | Not Specified | [6] |

| 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | - | - | Not Specified | [6] |

| 45 | N-(4-(diethylamino)phenethyl)-5-fluoro-3-methyl-1H-indole-2-carboxamide | - | - | 79 | Calcium Mobilization | [1][2] |

-

KB : Equilibrium dissociation constant for the allosteric modulator.

-

α Value : Cooperativity factor, indicating the degree to which the allosteric modulator affects the binding of the orthosteric ligand.

-

IC50 : Half-maximal inhibitory concentration.

Experimental Protocols

1.3.1. Radioligand Binding Assay to Determine KB and α Values

This assay is used to characterize the binding of the allosteric modulator to the CB1 receptor and its effect on the binding of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940).

-

Cell Preparation : Membranes are prepared from cells expressing the human CB1 receptor (e.g., HEK293 cells).

-

Assay Buffer : Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Incubation : Cell membranes are incubated with a fixed concentration of the radiolabeled orthosteric ligand and varying concentrations of the 1H-indole-2-carboxamide derivative.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection : The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis : The KB and α values are determined by nonlinear regression analysis of the binding data using the allosteric ternary complex model.[3]

1.3.2. [35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins coupled to the CB1 receptor in response to an agonist, and the modulatory effect of the 1H-indole-2-carboxamide.

-

Membrane Preparation : As described for the radioligand binding assay.

-

Assay Buffer : Tris-HCl buffer containing MgCl2, EDTA, NaCl, GDP, and [35S]GTPγS.

-

Incubation : Membranes are incubated with a CB1 receptor agonist (e.g., CP55,940) in the presence and absence of varying concentrations of the 1H-indole-2-carboxamide derivative.

-

Separation and Detection : Similar to the radioligand binding assay.

-

Data Analysis : The data are analyzed to determine the effect of the allosteric modulator on the potency and efficacy of the agonist in stimulating [35S]GTPγS binding.

Signaling Pathway Visualization

Caption: Allosteric modulation of the CB1 receptor by 1H-indole-2-carboxamide NAMs.

Kinase Inhibition for Cancer Therapy

Several 1H-indole-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. These compounds often exhibit multi-targeted activity, which can be advantageous in overcoming drug resistance.

Targeted Kinases and Mechanism of Action

The primary kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Apoptosis Signal-regulating Kinase 1 (ASK1).[7][8][9][10] By inhibiting these kinases, the compounds disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. For example, inhibition of EGFR blocks the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival.[8]

Quantitative Data: Kinase Inhibition and Antiproliferative Activity

| Compound | Target Kinase(s) | IC50 (nM) | Cancer Cell Line(s) | GI50 (µM) | Reference |

| 6i | EGFR, HER2, VEGFR-2, CDK2 | EGFR: -HER2: -VEGFR-2: -CDK2: - | MCF-7 | 6.10 | [7] |

| 6v | EGFR, HER2, VEGFR-2, CDK2 | EGFR: -HER2: -VEGFR-2: -CDK2: - | MCF-7 | 6.49 | [7] |

| 5d | EGFR, CDK2 | EGFR: 89CDK2: - | MCF-7 | <1.5 | [8] |

| 5e | EGFR, CDK2 | EGFR: 93CDK2: - | MCF-7 | <1.5 | [8] |

| Va | EGFR, BRAFV600E, VEGFR-2 | EGFR: 71BRAFV600E: <107VEGFR-2: 2.15 | Various | 0.026-0.086 | [9] |

-

IC50 : Half-maximal inhibitory concentration against the purified kinase.

-

GI50 : Half-maximal growth inhibition concentration in cancer cell lines.

Experimental Protocols

2.3.1. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents : Recombinant human kinase, substrate peptide, and ATP.

-

Assay Principle : The assay measures the transfer of phosphate from ATP to the substrate peptide by the kinase. This can be detected using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

-

Procedure : The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

-

Detection : The amount of phosphorylated substrate is quantified.

-

Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2.3.2. Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.

-

Cell Culture : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment : Cells are treated with various concentrations of the 1H-indole-2-carboxamide derivative for a specified period (e.g., 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The GI50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

References

- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 1H-Indole-2-carboxamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-Indole-2-carboxamide, a molecule of significant interest in medicinal chemistry and drug development. This document details the expected and observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring these spectra and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of 1H-Indole-2-carboxamide. While experimental data for the parent compound is compiled where available, predicted values based on the analysis of closely related indole derivatives are also provided for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1H-Indole-2-carboxamide (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.8 | br s | - | N1-H |

| ~7.8-8.2 | br s | - | -CONH₂ (one proton) |

| ~7.65 | d | ~8.0 | H-4 |

| ~7.45 | d | ~8.2 | H-7 |

| ~7.2-7.4 | br s | - | -CONH₂ (one proton) |

| ~7.15 | t | ~7.6 | H-6 |

| ~7.05 | s | - | H-3 |

| ~7.00 | t | ~7.5 | H-5 |

Table 2: ¹³C NMR Data for 1H-Indole-2-carboxamide (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (Amide) |

| ~137 | C-7a |

| ~131 | C-2 |

| ~127 | C-3a |

| ~124 | C-6 |

| ~122 | C-4 |

| ~120 | C-5 |

| ~112 | C-7 |

| ~103 | C-3 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 1H-Indole-2-carboxamide

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Sharp | N-H Stretch (Indole) |

| ~3350-3180 | Strong, Broad (two bands) | N-H Stretch (Primary Amide)[1] |

| ~1650 | Strong | C=O Stretch (Amide I band)[2][3] |

| ~1620 | Medium | N-H Bend (Amide II band)[2] |

| ~1540 | Medium | C=C Stretch (Aromatic) |

| ~1450 | Medium | C-N Stretch |

| ~750 | Strong | C-H Bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1H-Indole-2-carboxamide

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion)[4] |

| 143 | Moderate | [M - NH₃]⁺ |

| 115 | Moderate | [M - CONH₂ - H]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to serve as a guide for researchers working with solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1H-Indole-2-carboxamide.

Materials:

-

1H-Indole-2-carboxamide sample (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipettes and vials

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 1H-Indole-2-carboxamide sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample. A brief period in an ultrasonic bath may be used if necessary.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a standard proton-decoupled pulse sequence.

-

Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the relaxation delay (d1) to 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons of the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 1H-Indole-2-carboxamide to identify its functional groups.

Materials:

-

1H-Indole-2-carboxamide sample (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add 1-2 mg of the 1H-Indole-2-carboxamide sample to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Transfer a portion of the mixture into the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to obtain a transmittance or absorbance plot.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Assign the observed bands to the specific functional groups present in 1H-Indole-2-carboxamide.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1H-Indole-2-carboxamide.

Materials:

-

1H-Indole-2-carboxamide sample (~1 mg)

-

Suitable solvent (e.g., methanol, acetonitrile), HPLC grade

-

Vials and micropipettes

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the 1H-Indole-2-carboxamide sample in a suitable solvent (e.g., 1 mg/mL).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup and Data Acquisition:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound like 1H-Indole-2-carboxamide, from initial sample preparation to final structure elucidation.

References

- 1. IR Spectrum: Amides [quimicaorganica.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 1H-Indole-2-carboxamide | C9H8N2O | CID 594832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

A Technical Guide to the Biological Activity Screening of Novel 1H-Indole-2-Carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides an in-depth overview of the standard methodologies and experimental protocols used to screen novel 1H-indole-2-carboxamide analogs for these key biological activities. It includes structured data from recent studies, detailed experimental workflows, and visualizations of relevant signaling pathways to assist researchers in the design and execution of their screening campaigns.

Anticancer Activity Screening

The dysregulation of cellular signaling pathways is a hallmark of cancer.[3] Indole-2-carboxamide derivatives have shown promise as anticancer agents by targeting multiple critical pathways, including those involving protein kinases (e.g., EGFR, VEGFR-2), cell cycle progression, and apoptosis.[3][4][5] The initial phase of screening typically involves evaluating the cytotoxicity of novel analogs against a panel of human cancer cell lines.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines a typical workflow for the primary and secondary screening of novel compounds for anticancer activity.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1H-Indole-2-carboxamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 1H-indole-2-carboxamide derivatives and their interactions with various biological receptors. The indole-2-carboxamide scaffold has proven to be a versatile starting point for the development of potent and selective modulators of several important drug targets.[1][2][3] This guide will delve into the computational methodologies, key target receptors, structure-activity relationships, and the experimental validation necessary for the successful application of these in silico techniques in drug discovery.

Introduction to 1H-Indole-2-carboxamides

The 1H-indole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2] Its unique structural and electronic properties, including the presence of a hydrogen bond donor and acceptor in the carboxamide moiety, allow for diverse interactions with biological macromolecules.[2] Researchers have successfully modified this scaffold at various positions to achieve desired pharmacological profiles, targeting a range of receptors and enzymes.[4][5]

Key Receptor Targets and Signaling Pathways

In silico modeling has been instrumental in understanding and optimizing the binding of 1H-indole-2-carboxamide derivatives to several key protein targets.

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

A significant body of research has focused on 1H-indole-2-carboxamides as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[5][6][7][8] These compounds do not bind to the orthosteric site where endogenous cannabinoids bind but rather to a distinct allosteric site, modulating the receptor's response to orthosteric ligands.[5][6]

Signaling Pathway: CB1 receptor activation can proceed through two primary pathways: G-protein-dependent signaling and β-arrestin-dependent signaling. Interestingly, some 1H-indole-2-carboxamide allosteric modulators have been shown to act as "biased ligands," antagonizing G-protein coupling while promoting β-arrestin-mediated ERK1/2 phosphorylation.[6][8]

Androgen Receptor (AR) Binding Function 3 (BF3) Inhibitors

To combat resistance to traditional anti-androgens in prostate cancer, researchers have targeted an allosteric site on the Androgen Receptor (AR) known as Binding Function 3 (BF3).[9][10][11][12] 1H-indole-2-carboxamides have been identified as potent inhibitors of the AR BF3, demonstrating efficacy in enzalutamide-resistant prostate cancer cell lines.[9][12]

Signaling Pathway: Inhibition of the AR BF3 site disrupts the normal signaling cascade that leads to the expression of androgen-responsive genes like Prostate-Specific Antigen (PSA).

Other Notable Targets

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): 1H-indole-2-carboxamide derivatives have been developed as potent inhibitors of ASK1, a key component of the MAPK signaling pathway implicated in inflammatory diseases.[13] These inhibitors act by repressing the phosphorylation of the ASK1-p38/JNK signaling pathways.[13]

-

Fructose-1,6-bisphosphatase (FBPase): In silico studies have identified N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of FBPase, a potential target for the treatment of type II diabetes.[14][15]

-

Mycobacterial Membrane Protein Large 3 (MmpL3): This protein is a crucial transporter in mycobacteria, and indole-2-carboxamides have been identified as inhibitors of MmpL3, showing promise as antitubercular agents.[16][17][18]

In Silico Methodologies and Experimental Workflows

A multi-faceted computational approach is typically employed in the study of 1H-indole-2-carboxamides, often followed by experimental validation.

Molecular Docking

Molecular docking is a fundamental tool used to predict the binding orientation and affinity of a ligand to its target receptor. For 1H-indole-2-carboxamides, docking studies have been crucial in identifying key interactions with amino acid residues in the binding pocket.[14][16]

Experimental Protocol (General):

-

Protein Preparation: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or through homology modeling if a crystal structure is unavailable.[14][16] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the 1H-indole-2-carboxamide derivative and optimize its geometry using a suitable force field.

-

Docking Simulation: Define the binding site on the receptor and perform the docking using software such as AutoDock, Glide, or Surflex-Dock.[14]

-

Analysis: Analyze the resulting docking poses based on scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural properties of a series of compounds with their biological activities.[2][19] This helps in understanding the structural requirements for potency and guiding the design of new, more active analogs.

Experimental Protocol (General):

-

Dataset Preparation: Compile a dataset of 1H-indole-2-carboxamide derivatives with their corresponding biological activities (e.g., IC50 values).

-

Molecular Alignment: Align the structures in the dataset based on a common scaffold.

-

Descriptor Calculation: Calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) around the aligned molecules.

-

Model Generation and Validation: Use statistical methods like Partial Least Squares (PLS) to build the QSAR model. Validate the model's predictive power using techniques such as leave-one-out cross-validation and an external test set.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event than static docking poses.[16][20]

Experimental Protocol (General):

-

System Setup: Place the docked ligand-protein complex in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the stability of the complex and analyze the interactions.

-

Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies.[20]

Quantitative Data Summary

The following tables summarize the quantitative data for representative 1H-indole-2-carboxamide derivatives against various targets, as reported in the literature.

Table 1: CB1 Receptor Allosteric Modulator Activity [5][6]

| Compound | C3-Substituent | C5-Substituent | N-Substituent | IC50 (nM) |

| 1 | Ethyl | Chloro | 4-(piperidin-1-yl)phenethyl | ~800 |

| 45 | Ethyl | Chloro | 4-(diethylamino)phenyl | 79 |

| 12d | Propyl | Chloro | 4-(dimethylamino)phenethyl | KB = 259.3 nM |

| 12f | Hexyl | Chloro | 4-(dimethylamino)phenethyl | KB = 89.1 nM |

Table 2: Androgen Receptor (AR) BF3 Inhibitor Activity [9]

| Compound | R3-R5 Substituents | IC50 (µM) |

| 11 | Unsubstituted | 3.32 |

| 18 | Me, F | 0.7 |

| 19 | Me, F | 0.6 |

| 20 | Me, F | 0.43 |

Table 3: ASK1 Inhibitor Activity [13]

| Compound | Structure | Kinase IC50 (nM) | Cellular IC50 (nM) |

| 7 | (Hit Compound) | 28.5 | 118.3 |

| 19 | (Optimized) | 5.6 | 29.7 |

Conclusion

In silico modeling plays a pivotal role in the discovery and optimization of 1H-indole-2-carboxamide-based receptor modulators. Techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations provide invaluable insights into ligand-receptor interactions and guide the rational design of novel therapeutic agents. The successful application of these computational methods, in conjunction with robust experimental validation, continues to drive the development of this important class of compounds for a variety of therapeutic areas. The validation of in silico models against experimental data is a critical step to ensure their reliability and predictive power in the drug discovery process.[21]

References

- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review | Semantic Scholar [semanticscholar.org]

- 20. Design, docking, MD simulation and in-silco ADMET prediction studies of novel indole-based benzamides targeting estrogen receptor alfa positive for effective breast cancer therapy [pharmacia.pensoft.net]

- 21. news-medical.net [news-medical.net]

A Technical Guide to the 1H-Indole-2-Carboxamide Scaffold in Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Indole-2-carboxamide scaffold is a prominent heterocyclic motif that serves as a "privileged structure" in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability of the carboxamide group to act as both a hydrogen-bond donor and acceptor, make it a versatile core for designing inhibitors and modulators for a diverse range of biological targets.[2] This scaffold is central to the development of therapeutic agents across multiple disease areas, including oncology, infectious diseases, and neurology. This guide provides an in-depth overview of the 1H-indole-2-carboxamide scaffold, summarizing key biological activities, structure-activity relationships (SAR), and relevant experimental protocols to aid researchers in the field of drug discovery.

Therapeutic Applications and Biological Activity

Derivatives of the 1H-indole-2-carboxamide scaffold have demonstrated significant activity against a wide array of biological targets. These applications range from anticancer and antimicrobial to antiviral and antiparasitic agents.

Anticancer Activity

The scaffold is a cornerstone in the design of inhibitors for various protein kinases implicated in cancer progression, such as EGFR, HER2, VEGFR-2, and CDK2.[3][4] Compounds featuring this core have shown potent antiproliferative effects against numerous cancer cell lines by inducing cell cycle arrest and apoptosis.[3][5] Other notable anticancer mechanisms include the inhibition of the androgen receptor binding function 3 (BF3) in prostate cancer, apoptosis signal-regulating kinase 1 (ASK1), and the 14-3-3η protein in liver cancer.[5][6][7]

Table 1: Anticancer Activity of 1H-Indole-2-carboxamide Derivatives

| Compound ID | Target(s) | IC50 Value | Cell Line(s) | Citation |

|---|---|---|---|---|

| 6i | EGFR, HER2, VEGFR-2, CDK2 | 6.10 ± 0.4 μM | MCF-7 | [3] |

| 6v | EGFR, HER2, VEGFR-2, CDK2 | 6.49 ± 0.3 μM | MCF-7 | [3] |

| Compound 19 | ASK1 | Potent (exact value not specified) | AP1-HEK293 | [7] |

| Compound 4 | Protein Kinase CK2 | 14.6 µM | - | [8] |

| 5d | EGFR | 89 ± 6 nM | Various | [9] |

| 5e | EGFR, CDK2 | EGFR: 93 ± 8 nM, CDK2: 13 nM | Various | [9] |

| 5h | CDK2 | 11 nM | Various | [9] |

| C11 (analogue) | 14-3-3η Protein | 4.55 μM | Bel-7402/5-Fu (chemo-resistant) | [10] |

| Va | EGFR, BRAFV600E | EGFR: 71 ± 06 nM, BRAFV600E: >100 nM | Various |[4] |

Antimicrobial and Antitubercular Activity

A significant area of research for this scaffold is in combating infectious diseases. Indole-2-carboxamides have been developed as potent antitubercular agents that target the essential mycolic acid transporter MmpL3.[11][12][13] This mechanism provides high selectivity for mycobacteria, including drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[11][12][14] Some derivatives have also been evaluated for broader antibacterial and antifungal activities, although with varying success.[2][15]

Table 2: Antimycobacterial Activity of 1H-Indole-2-carboxamide Derivatives

| Compound ID | Target | MIC / Activity | Organism(s) | Citation |

|---|---|---|---|---|

| Indole-2-carboxamides (General Series) | MmpL3 | Potent pan-activity | M. abscessus, M. tuberculosis, etc. | [11] |

| Compound 26 | MmpL3 | 0.012 µM | Drug-sensitive M. tuberculosis | [12][14] |

| Adamantanol analogs | MmpL3 | Highly selective | Drug-sensitive and resistant Mycobacterium |[13] |

Antiparasitic Activity

Phenotypic screening has identified 1H-indole-2-carboxamides as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[16][17] Optimization efforts have focused on improving potency (measured as pEC50) and balancing physicochemical properties to enhance drug metabolism and pharmacokinetic (DMPK) profiles.[16][17]

Table 3: Anti-Trypanosoma cruzi Activity of 1H-Indole-2-carboxamide Derivatives

| Compound Attribute | pEC50 Range / Observation | Citation |

|---|---|---|

| 5'-position EDG (methyl, cyclopropyl, ethyl) | Moderate to good potency (pEC50 5.4 - 6.2) | [16][17] |

| 5'-position EWG (halogens, CF3) | Inactive (pEC50 < 4.2) | [16][17] |

| Reversed Amide Linker | Potency restored (pEC50 5.7) | [16][17] |

| Thiomorpholine 1,1-dioxide on RHS | Highly potent (pEC50 6.5) |[17] |

Other Therapeutic Targets

The versatility of the scaffold extends to numerous other targets:

-

Cannabinoid CB1 Receptor: Derivatives have been developed as negative allosteric modulators, which can be useful for treating conditions like obesity.[18][19][20]

-

HIV-1 Integrase: Indole-2-carboxylic acid derivatives act as HIV-1 integrase strand transfer inhibitors (INSTIs), chelating Mg2+ ions in the active site.[21][22]

-

TRPV1 Agonists: The scaffold has been used to design novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation.[23]

-

sPLA2-X Inhibitors: A series of indole-2-carboxamides were identified as selective inhibitors of secreted phospholipase A2 type X, a potential target for atherosclerosis.[24]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1H-indole-2-carboxamide scaffold has yielded critical SAR insights:

-

Indole Core Substitution: The electronic nature of substituents on the indole ring is crucial. For anti-Trypanosoma cruzi activity, small, electron-donating groups (EDGs) at the 5-position are favored, while electron-withdrawing groups (EWGs) lead to inactivity.[16][17] For CB1 modulators, chloro or fluoro groups at the C5-position enhance potency.[18]

-

Carboxamide Linker: The orientation and nature of the amide bond are important. Reversing the amide can restore potency in certain series, while replacing it with a sulfonamide often results in a complete loss of activity.[16][17]

-

Side Chain Modifications: The moiety attached to the carboxamide nitrogen offers a broad vector for modification to tune potency, selectivity, and DMPK properties. For example, in CB1 modulators, a diethylamino group on the phenyl ring enhances potency.[18]

Experimental Protocols and Methodologies

General Synthesis of 1H-Indole-2-carboxamide Derivatives

A common synthetic route involves the initial formation of an indole-2-carboxylate ester, followed by hydrolysis and subsequent amide coupling.[9][11]

1. Fischer Indole Synthesis (or similar cyclization):

-

Reactants: An appropriately substituted arylhydrazine and an ethyl/methyl pyruvate.[11][17]

-

Conditions: The reactants are typically refluxed in the presence of an acid catalyst such as p-toluenesulfonic acid (pTsOH).[11]

-

Product: Ethyl/methyl 1H-indole-2-carboxylate derivative.

2. Saponification (Ester Hydrolysis):

-

Reactant: The indole-2-carboxylate ester from the previous step.

-

Conditions: The ester is treated with a base, such as sodium hydroxide (NaOH), in a solvent mixture like methanol/water and heated.[11][21]

-

Product: 1H-indole-2-carboxylic acid.

3. Amide Coupling:

-

Reactants: The 1H-indole-2-carboxylic acid and a desired primary or secondary amine.

-

Conditions: Standard peptide coupling reagents are used. Common examples include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like DIPEA (N,N-diisopropylethylamine), or BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).[2][9]

-

Product: The final target 1H-Indole-2-carboxamide derivative.

Caption: General three-step synthesis of 1H-indole-2-carboxamides.

In Vitro Antiproliferative MTT Assay

This assay is commonly used to assess the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1H-indole-2-carboxamide derivatives) for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.[9]

Kinase Inhibition Assay

To determine the inhibitory activity against specific kinases (e.g., EGFR, CDK2).

-

Assay Principle: These assays often rely on measuring the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. Luminescent assays like the Kinase-Glo® platform are common.

-

Procedure: The kinase, its specific substrate, and ATP are incubated with various concentrations of the inhibitor compound.

-

Detection: After incubation, a detection reagent is added that contains luciferase. The amount of light produced by the luciferase reaction is inversely proportional to the amount of ATP consumed by the kinase.

-

Data Analysis: A decrease in kinase activity results in less ATP consumption and a higher luminescent signal. The IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.[4][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1H-indole-2-carboxamide derivatives are often achieved by modulating key cellular signaling pathways.

Inhibition of Cancer-Related Kinase Pathways

Many derivatives function as multi-target kinase inhibitors, simultaneously blocking several pathways crucial for tumor growth, proliferation, and angiogenesis.[3][4] By inhibiting kinases like EGFR, VEGFR-2, and CDK2, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3]

Caption: Inhibition of multiple oncogenic kinase pathways.

Modulation of the ASK1 Stress-Signaling Pathway

In inflammatory diseases like ulcerative colitis, derivatives have been developed as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1).[7] ASK1 is a key component of the MAPK signaling cascade that responds to cellular stress. Its inhibition prevents the downstream phosphorylation of p38 and JNK, which in turn suppresses the overproduction of inflammatory cytokines.[7]

Caption: Mechanism of ASK1 inhibition in inflammatory disease.

Conclusion and Future Outlook

The 1H-Indole-2-carboxamide scaffold remains a highly productive and versatile core for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities against a remarkable diversity of targets in oncology, infectious disease, and beyond. The established synthetic accessibility and the well-documented structure-activity relationships provide a solid foundation for further exploration. Future research will likely focus on optimizing the DMPK properties of lead compounds, exploring novel substitutions to overcome drug resistance, and applying the scaffold to new and emerging biological targets. The continued investigation of this "privileged scaffold" promises to yield the next generation of innovative medicines.[1][10]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into 1H-Indole-2-carboxamides

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 1H-indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This has led to the development of potent and selective modulators for conditions ranging from neurodegenerative diseases and metabolic disorders to infectious diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-indole-2-carboxamides, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. We will explore the key structural modifications that influence biological activity, present quantitative data in a comparative format, detail experimental protocols for key assays, and visualize complex biological pathways and experimental workflows.

Core Structure-Activity Relationships: A Tale of Three Regions

The SAR of 1H-indole-2-carboxamides can be systematically understood by dissecting the molecule into three key regions: the indole core (Region A), the carboxamide linker (Region B), and the terminal substituent (Region C). Modifications within each of these regions have profound effects on potency, selectivity, and pharmacokinetic properties.

Region A: The Indole Core - The Anchor of Activity

The indole ring itself is a critical pharmacophoric element. Substitutions on this bicyclic system, particularly at the N1, C3, C5, and C6 positions, have been extensively explored.

-

N1-Substitution: Alkylation or arylation at the N1 position can influence the molecule's overall lipophilicity and steric profile. In many cases, a free N-H is preferred for activity, as it can act as a hydrogen bond donor. However, specific substitutions can lead to enhanced potency for certain targets.

-

C3-Substitution: The C3 position is a key site for modulating activity and selectivity. Introduction of small alkyl groups, such as methyl or ethyl, is often well-tolerated and can enhance potency.[1][2] Larger or more complex substituents at this position can lead to a decrease in activity due to steric hindrance.

-

C5 and C6-Substitution: These positions are amenable to a wide range of substitutions, including halogens, alkyl, and alkoxy groups. Halogenation, particularly with chlorine or fluorine at the C5 position, has been shown to significantly enhance the potency of CB1 receptor allosteric modulators.[1][2] Electron-donating groups, such as methyl or methoxy, have been found to be favorable for anti-Trypanosoma cruzi activity.[3][4]

Region B: The Carboxamide Linker - A Conformational Gatekeeper

The carboxamide linker is not merely a spacer but plays a crucial role in orienting the indole core and the terminal substituent within the binding pocket of the target protein. The rigidity and hydrogen bonding capabilities of the amide bond are often essential for high-affinity binding. Reversing the amide bond or replacing it with more flexible linkers can significantly impact activity.

Region C: The Terminal Substituent - The Driver of Selectivity and Potency

This region offers the greatest scope for chemical modification and is a primary determinant of a compound's biological target and its potency. The nature of the terminal substituent, which is often an aromatic or heteroaromatic ring, dictates the specific interactions with the target protein.

For instance, in the context of CB1 receptor allosteric modulators, a phenyl ring with a 4-position substituent like a diethylamino or piperidinyl group is preferred for potent activity.[1][2] In the case of anti-Trypanosoma cruzi agents, a 4-phenylsulfonamide or a 4-(2-pyridyl)morpholine moiety has been identified as a key feature for potent inhibition.[3][4]

Quantitative Structure-Activity Relationship Data

To facilitate a clear comparison of the impact of various structural modifications, the following tables summarize quantitative SAR data for 1H-indole-2-carboxamides against different biological targets.

Table 1: SAR of 1H-Indole-2-carboxamides as CB1 Receptor Allosteric Modulators [1][2]

| Compound | R1 (C5) | R2 (C3) | R3 (Terminal Phenyl) | IC50 (nM) |

| 1 | Cl | Et | 4-piperidinyl | 212 |

| 17 | Cl | Et | 4-diethylamino | 484 |

| 42 | Cl | H | 4-diethylamino | 114 |

| 43 | Cl | Me | 4-diethylamino | 98 |

| 45 | F | Et | 4-diethylamino | 79 |

| 46 | Cl | H | 4-piperidinyl | 853 |

| 47 | Cl | Me | 4-piperidinyl | 456 |

Table 2: SAR of 1H-Indole-2-carboxamides against Trypanosoma cruzi [3][4]

| Compound | R1 (C5) | Terminal Moiety | pEC50 |

| 1 | Me | 4-phenylsulfonamide | 5.4 |

| 2 | Me | 4-(2-pyridyl)morpholine | < 6.2 |

| 3 | Cyclopropyl | 4-phenylsulfonamide | < 6.2 |

| 4 | Cyclopropyl | 4-(2-pyridyl)morpholine | < 6.2 |

| 8 | Cl | 4-phenylsulfonamide | < 4.2 |

| 9 | F | 4-(2-pyridyl)morpholine | < 4.2 |

| 10 | CF3 | 4-phenylsulfonamide | < 4.2 |

Table 3: SAR of 1H-Indole-2-carboxamides as Antiplasmodial Agents [5]

| Compound | R1 (Indole) | R2 (Pyridyl) | R3 (Pyrrolidine) | PfNF54 IC50 (µM) |

| 6a | 5-Cl | 3-pyridyl | (R/S)-3-OH | 0.84 |

| 6f | 5-Cl | 3-pyridyl | (R/S)-3-F | 0.363 |

| 6x | 5-CF3 | 3-pyridyl | (R/S)-3-OH | 0.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the literature.

Calcium Mobilization Assay for CB1 Receptor Allosteric Modulators[1]

-

Cell Culture: CHO cells stably expressing the human CB1 receptor are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: The culture medium is removed, and cells are incubated with 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS plus 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Test compounds (10 µL) at various concentrations are added to the wells and incubated for 10-15 minutes.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, an EC80 concentration of a CB1 agonist (e.g., CP55,940) is added, and the change in fluorescence is monitored for 2-3 minutes.

-

Data Analysis: The inhibitory effect of the test compounds on the agonist-induced calcium mobilization is calculated, and IC50 values are determined by non-linear regression analysis.

In Vitro Anti-Trypanosoma cruzi Amastigote Assay[4]

-

Host Cell Culture: Vero cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Infection: Host cells are infected with bioluminescent T. cruzi trypomastigotes at a multiplicity of infection of 10:1. After 24 hours, extracellular parasites are removed by washing.

-

Compound Treatment: Test compounds are serially diluted and added to the infected cells. The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-